molecular formula C11H9N5O2 B1418177 3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 163977-51-3

3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B1418177
M. Wt: 243.22 g/mol
InChI Key: OARFFEMMPMCGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolopyrimidine family and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Solution-Phase Parallel Synthesis

  • Synthesis Methodology : A study by (Sun, Chen, & Yang, 2011) demonstrated the rapid preparation of 5-substituted 7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones using a solution-phase parallel synthetic method. This method includes the aza-Wittig reaction and subsequent reactions with various amines and alcohols.

Rearrangement and Structure Analysis

  • Rearrangement Study : Lashmanova et al. (2019) researched the preparation of Triazolo[4,3-a]pyrimidines through the reduction of certain derivatives with NaBH4 and V2O5. Their study confirmed the structure of a specific derivative using single-crystal X-ray diffraction data (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).

Imine-Enamine Tautomerism and Structural Effects

  • Tautomerism Research : Desenko and colleagues (1993) explored the synthesis of dihydro-1,2,4-triazolo[1,5-a]pyrimidines and how steric effects impact the tautomeric equilibrium. They conducted an x-ray diffraction structural analysis to support their findings (Desenko, Orlov, Shishkin, Barykin, Lindeman, & Struchkov, 1993).

Biological Activity and Synthesis

  • Antimicrobial and Antioxidant Activity : A study by Gilava et al. (2020) on the synthesis of triazolopyrimidines revealed their antimicrobial and antioxidant activities. They characterized the compounds using various spectroscopic techniques (Gilava, Patel, Ram, & Chauhan, 2020).

Nucleophilic Addition Reactions

  • Chemical Reaction Analysis : Albert and Pendergast (1972) studied nucleophilic addition reactions to produce dihydro-derivatives of triazolopyrimidines. They also discussed the UV and NMR spectra and ionisation constants of these compounds (Albert & Pendergast, 1972).

Antibacterial Agents

  • Development of Antibacterial Agents : Kumar et al. (2009) synthesized triazolopyrimidines and tested their antibacterial activity against various bacteria. They found certain derivatives to be potent or more effective than commercial antibiotics (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).

properties

IUPAC Name

3-(4-methoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-18-8-4-2-7(3-5-8)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARFFEMMPMCGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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